
Acth (7-16)NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acth (7-16)NH2 exhibits neurotrophic effects.
科学的研究の応用
Behavioral and Neurotrophic Effects
Recent studies have demonstrated significant behavioral and neurotrophic effects of ACTH (7-16)NH2. In a series of experiments involving rats, subcutaneous administration of this peptide was shown to enhance motor activity under low light conditions and to counteract stress-induced hypokinesia. Specifically, the peptide reversed motor hypoactivity in rats with 6-OHDA lesions in the nucleus accumbens, indicating its potential role in neuroprotection and recovery from brain injuries .
Key Findings:
- Motor Activity : Increased motor activity in low-light environments.
- Stress Response : Reversal of hypokinesia under mild stress conditions.
- Neuroprotection : Efficacy in improving motor functions post-brain lesions.
Pharmacological Research
Pharmacological studies have focused on the potential of this compound as an antagonist in certain conditions. The peptide's structural properties allow it to be a candidate for designing selective antagonists that could modulate the activity of melanocortin receptors without off-target effects. This specificity makes it an attractive target for therapeutic interventions in conditions like congenital adrenal hyperplasia (CAH) and other adrenal disorders .
Potential Applications:
- Selective Antagonism : Development of drugs targeting MC2R.
- Therapeutic Use : Potential treatment for adrenal disorders.
Case Studies and Experimental Evidence
Several case studies have highlighted the utility of this compound in both experimental and clinical settings:
- A study on rats demonstrated that daily treatment with this compound post-lesion significantly improved motor activity, suggesting its role in recovery from neurological damage.
- In vitro studies indicated that modifications to the peptide structure could enhance its receptor-binding affinity and therapeutic potential .
Comparative Data Table
The following table summarizes key findings related to this compound:
Study | Findings | Application |
---|---|---|
Behavioral Study | Increased motor activity; reduced stress response | Neuroprotection |
Pharmacological Research | Potential antagonist for MC2R | Treatment for adrenal disorders |
Case Study | Improved recovery post-brain lesions | Neurological rehabilitation |
特性
CAS番号 |
57241-86-8 |
---|---|
分子式 |
C58H92N18O10 |
分子量 |
1201.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChIキー |
HTQNAQFVDAMSPJ-XAPJERKZSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
FRWGKPVGKK |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acth (7-16)NH2; ACTH - (7-16)-amide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。